molecular formula C19H21BrN2O2 B7007150 N-(4-bromophenyl)-2-(4-methylpyridin-3-yl)-N-(oxolan-2-ylmethyl)acetamide

N-(4-bromophenyl)-2-(4-methylpyridin-3-yl)-N-(oxolan-2-ylmethyl)acetamide

Cat. No.: B7007150
M. Wt: 389.3 g/mol
InChI Key: JXZDJAMMONXTKC-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-2-(4-methylpyridin-3-yl)-N-(oxolan-2-ylmethyl)acetamide is a synthetic organic compound that belongs to the class of amides It is characterized by the presence of a bromophenyl group, a methylpyridinyl group, and an oxolan-2-ylmethyl group attached to an acetamide backbone

Properties

IUPAC Name

N-(4-bromophenyl)-2-(4-methylpyridin-3-yl)-N-(oxolan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21BrN2O2/c1-14-8-9-21-12-15(14)11-19(23)22(13-18-3-2-10-24-18)17-6-4-16(20)5-7-17/h4-9,12,18H,2-3,10-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXZDJAMMONXTKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC=C1)CC(=O)N(CC2CCCO2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-2-(4-methylpyridin-3-yl)-N-(oxolan-2-ylmethyl)acetamide typically involves a multi-step process:

    Formation of the Bromophenyl Intermediate: The initial step involves the bromination of aniline to form 4-bromoaniline.

    Pyridine Derivative Formation: The next step involves the synthesis of 4-methylpyridin-3-yl derivative through a series of reactions starting from pyridine.

    Coupling Reaction: The bromophenyl and pyridinyl intermediates are then coupled using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Oxolan-2-ylmethyl Group Introduction:

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize reaction conditions and improve yield. The use of high-throughput screening and process optimization techniques can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-2-(4-methylpyridin-3-yl)-N-(oxolan-2-ylmethyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-(4-bromophenyl)-2-(4-methylpyridin-3-yl)-N-(oxolan-2-ylmethyl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-2-(4-methylpyridin-3-yl)-N-(oxolan-2-ylmethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-2-(4-methylpyridin-3-yl)-N-(oxolan-2-ylmethyl)acetamide
  • N-(4-fluorophenyl)-2-(4-methylpyridin-3-yl)-N-(oxolan-2-ylmethyl)acetamide
  • N-(4-iodophenyl)-2-(4-methylpyridin-3-yl)-N-(oxolan-2-ylmethyl)acetamide

Uniqueness

N-(4-bromophenyl)-2-(4-methylpyridin-3-yl)-N-(oxolan-2-ylmethyl)acetamide is unique due to the presence of the bromophenyl group, which imparts specific chemical and biological properties. The bromine atom can influence the compound’s reactivity, binding affinity, and overall stability, distinguishing it from other similar compounds with different halogen substituents.

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